1-(5-Methylisoxazol-3-yl)methanamine hydrobromide
Overview
Description
1-(5-Methylisoxazol-3-yl)methanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are heterocyclic aromatic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring structure. This compound is characterized by the presence of a methyl group at the 5-position of the isoxazole ring and a methanamine group attached to the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide can be synthesized through various synthetic routes. One common method involves the reaction of 5-methylisoxazole-3-carboxaldehyde with an amine source, such as ammonia or an amine derivative, followed by reduction and hydrobromination. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydrobromic acid for the hydrobromination step.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Addition: Addition reactions can be performed using electrophiles or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted derivatives, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methylisoxazol-3-yl)methanamine hydrobromide has various scientific research applications across different fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies to investigate the role of isoxazole derivatives in biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
1-(5-Methylisoxazol-3-yl)methanamine hydrobromide can be compared with other similar compounds, such as 1-(5-methylisoxazol-3-yl)ethanamine hydrobromide and 1-(5-methylisoxazol-3-yl)propanamine hydrobromide These compounds differ in the length of the alkyl chain attached to the isoxazole ring, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.BrH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHNUVVLBULHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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